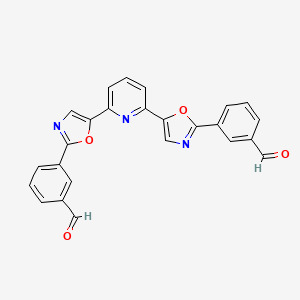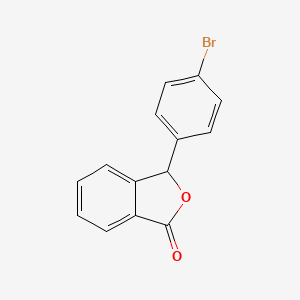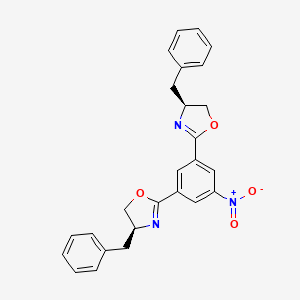![molecular formula C11H6Br2N2O B12882725 [(5,7-Dibromoquinolin-8-yl)oxy]acetonitrile CAS No. 88757-74-8](/img/structure/B12882725.png)
[(5,7-Dibromoquinolin-8-yl)oxy]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5,7-Dibromoquinolin-8-yl)oxy)acetonitrile is a chemical compound with the molecular formula C11H6Br2N2O It is characterized by the presence of a quinoline ring substituted with bromine atoms at positions 5 and 7, and an acetonitrile group attached via an oxygen atom at position 8
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5,7-Dibromoquinolin-8-yl)oxy)acetonitrile typically involves the bromination of quinoline derivatives followed by nucleophilic substitution reactions. One common method includes the following steps:
Bromination: Quinoline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce bromine atoms at positions 5 and 7.
Nucleophilic Substitution: The dibromoquinoline is then reacted with acetonitrile in the presence of a base such as potassium carbonate or sodium hydride to form the desired product.
Industrial Production Methods: Industrial production of 2-((5,7-Dibromoquinolin-8-yl)oxy)acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The bromine atoms in the quinoline ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in the presence of a suitable solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((5,7-Dibromoquinolin-8-yl)oxy)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-((5,7-Dibromoquinolin-8-yl)oxy)acetonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromine atoms and the nitrile group can interact with various molecular targets, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 2-((5,7-Dibromoquinolin-8-yl)oxy)acetic acid hydrazide
- 2-((5,7-Dibromoquinolin-8-yl)oxy)-N-(2-methoxyphenyl)acetamide
Comparison:
- 2-((5,7-Dibromoquinolin-8-yl)oxy)acetic acid hydrazide: This compound has a hydrazide group instead of a nitrile group, which may alter its reactivity and biological activity.
- 2-((5,7-Dibromoquinolin-8-yl)oxy)-N-(2-methoxyphenyl)acetamide: The presence of a methoxyphenyl group introduces additional steric and electronic effects, potentially affecting its chemical behavior and applications.
Propriétés
Numéro CAS |
88757-74-8 |
|---|---|
Formule moléculaire |
C11H6Br2N2O |
Poids moléculaire |
341.99 g/mol |
Nom IUPAC |
2-(5,7-dibromoquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H6Br2N2O/c12-8-6-9(13)11(16-5-3-14)10-7(8)2-1-4-15-10/h1-2,4,6H,5H2 |
Clé InChI |
WNUHGCPTSRTWRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C(C=C2Br)Br)OCC#N)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


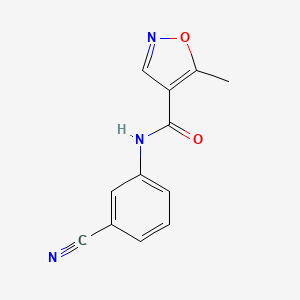
![[4-(Dimethylamino)phenyl]acetonitrile](/img/structure/B12882650.png)
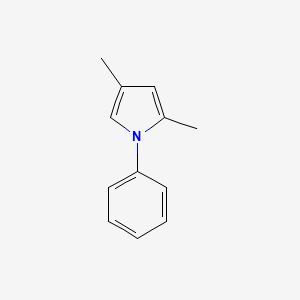
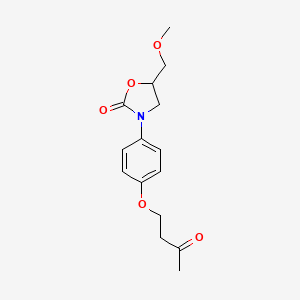

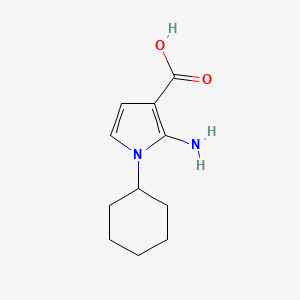
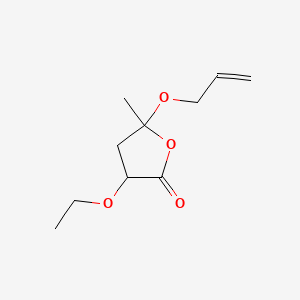
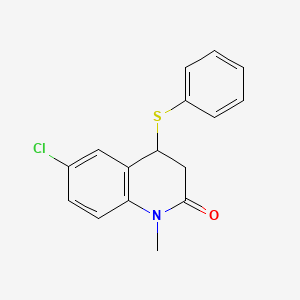
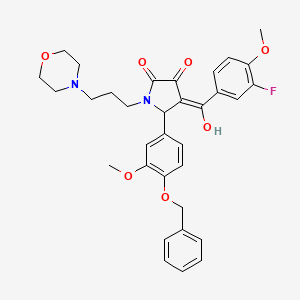

![4-Quinolinamine, 7-chloro-N-[5-(4-morpholinyl)-8-isoquinolinyl]-](/img/structure/B12882712.png)
